molecular formula C18H19N3O3S B019613 2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione CAS No. 107952-08-9

2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione

Cat. No. B019613
M. Wt: 357.4 g/mol
InChI Key: KAPSLFSVTQLWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione involves its ability to bind to specific targets in cells. In cancer cells, it has been shown to inhibit the activity of enzymes involved in cell growth and division, leading to cell death. In enzymes, it has been shown to bind to the active site and prevent the substrate from binding, leading to a decrease in enzyme activity. In weeds, it has been shown to inhibit the activity of enzymes involved in photosynthesis, leading to a decrease in plant growth.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione depend on the specific target it binds to. In cancer cells, it leads to cell death and a decrease in tumor growth. In enzymes, it leads to a decrease in enzyme activity and a regulation of cellular processes. In weeds, it leads to a decrease in photosynthesis and a decrease in plant growth.

Advantages And Limitations For Lab Experiments

The advantages of using 2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione in lab experiments include its ability to bind to specific targets and regulate their activity, its potential applications in various fields of scientific research, and its relatively simple synthesis method. The limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione. These include further studies on its potential applications in cancer treatment, enzyme regulation, and weed control, as well as studies on its toxicity and safety. Additionally, the synthesis method could be optimized to improve yield and reduce the use of toxic reagents. Finally, studies on the structure-activity relationship could lead to the development of more potent and selective compounds.

Synthesis Methods

The synthesis of 2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione involves a series of chemical reactions. The starting materials include 2-methoxyphenol, 4-ethoxybenzaldehyde, and 4,5-dichloro-1,2,3-dithiazolium chloride. The reaction proceeds through a series of steps involving substitution, reduction, and cyclization to yield the final product.

Scientific Research Applications

2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and agriculture. In medicinal chemistry, it has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, it has been studied as a potential enzyme inhibitor due to its ability to bind to enzymes and regulate their activity. In agriculture, it has been studied as a potential herbicide due to its ability to inhibit the growth of weeds.

properties

CAS RN

107952-08-9

Product Name

2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H19N3O3S/c1-3-23-14-10-8-13(9-11-14)21-17(19-20-18(21)25)12-24-16-7-5-4-6-15(16)22-2/h4-11H,3,12H2,1-2H3,(H,20,25)

InChI Key

KAPSLFSVTQLWNY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3OC

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3OC

Other CAS RN

107952-08-9

synonyms

2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-t riazole-3-thione

Origin of Product

United States

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